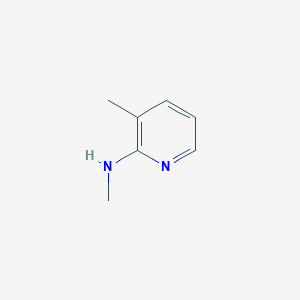

N,3-dimethylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,3-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLYAMRVRNNGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of N,3-dimethylpyridin-2-amine

Executive Summary

N,3-Dimethylpyridin-2-amine (CAS 156267-13-9), also known as 2-(methylamino)-3-methylpyridine, is a critical heterocyclic building block in medicinal chemistry. Structurally, it consists of a pyridine ring substituted with a methyl group at the 3-position and a methylamino group at the 2-position. This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from its unmethylated congener, 2-aminopyridine.

This monograph serves as a definitive technical guide for researchers utilizing this compound in drug discovery (specifically kinase inhibitors and GPCR ligands) and organometallic catalysis. It details the compound's physicochemical constants, validated synthesis protocols, and reactivity profiles, grounded in empirical data and mechanistic logic.

Molecular Identity & Structural Analysis

The molecule features a 2-aminopyridine core, a privileged scaffold in pharmacology. The 3-methyl group introduces steric bulk ortho to the amine, influencing the conformation of N-substituents and modulating the basicity of the ring nitrogen via inductive effects.

| Attribute | Detail |

| IUPAC Name | N,3-Dimethylpyridin-2-amine |

| Common Synonyms | 2-(Methylamino)-3-methylpyridine; 2-Methylamino-3-picoline |

| CAS Registry Number | 156267-13-9 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| SMILES | CNc1ncccc1C |

| InChI Key | PSHKMPUSSFXUIA-UHFFFAOYSA-N |

Tautomerism

Like other 2-aminopyridines, N,3-dimethylpyridin-2-amine exists in equilibrium between the amino and imino tautomers. In solution and solid state, the amino form predominates due to the preservation of aromaticity in the pyridine ring.

Figure 1: Tautomeric equilibrium favoring the aromatic amino form.

Physicochemical Profile

The physical properties of N,3-dimethylpyridin-2-amine are governed by the polarity of the pyridine nitrogen and the hydrogen-bond donor capability of the secondary amine.

Table 1: Physicochemical Constants

| Property | Value / Description | Source/Note |

| Physical State | Pale yellow oil or low-melting solid | Analog comparison [1] |

| Melting Point | < 30 °C (Predicted) | Lower than 2-amino-3-picoline (31°C) due to N-methylation disruption of H-bonding networks. |

| Boiling Point | ~220-225 °C (Predicted) | Based on 2-amino-3-methylpyridine (221°C) [2]. |

| Density | ~1.05 g/cm³ | Estimated from congeners. |

| pKa (Conj. Acid) | 7.3 ± 0.2 (Predicted) | More basic than 2-aminopyridine (6.86) due to inductive donation from 3-Me and N-Me groups. |

| LogP | 1.25 | Calculated (cLogP). |

| Solubility | Soluble in DCM, MeOH, EtOAc. Moderate in water.[1] | Lipophilic amine character. |

Synthesis & Production

The most robust and scalable synthesis involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-methylpyridine. This route avoids the poly-methylation side products common in direct alkylation of 2-amino-3-methylpyridine.

Protocol: Displacement of 2-Chloro-3-methylpyridine

Reaction Scheme: 2-Cl-3-Me-Py + MeNH₂ → 2-NHMe-3-Me-Py + HCl

Figure 2: Synthesis via Nucleophilic Aromatic Substitution.

Step-by-Step Methodology:

-

Charging: In a high-pressure steel autoclave or heavy-walled sealed glass tube, dissolve 2-chloro-3-methylpyridine (1.0 eq, e.g., 10 g) in ethanol (3 volumes).

-

Reagent Addition: Add methylamine (40% aqueous solution, 5.0 eq). The excess amine acts as both nucleophile and proton scavenger.

-

Reaction: Seal the vessel and heat to 140 °C for 16–24 hours. Monitor by TLC (50% EtOAc/Hexanes) or HPLC. The starting chloride is less polar than the product.

-

Workup:

-

Cool to room temperature.[2]

-

Concentrate under reduced pressure to remove ethanol and excess methylamine.

-

Dilute the residue with water and adjust pH to >12 using 2M NaOH.

-

Extract with Dichloromethane (DCM) (3x).

-

-

Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via vacuum distillation or flash chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Critical Control Points:

-

Temperature: Temperatures below 120°C result in sluggish conversion due to the steric hindrance of the 3-methyl group.

-

Stoichiometry: A large excess of methylamine is required to drive the equilibrium and prevent the formation of bis-pyridyl species (though sterically unlikely).

Chemical Reactivity & Applications

Electrophilic Aromatic Substitution (EAS)

The amino group activates the pyridine ring, directing electrophiles to the para position relative to the amine (position 5). The 3-methyl group blocks the ortho position, ensuring high regioselectivity.

-

Bromination: Reaction with NBS (N-bromosuccinimide) in acetonitrile yields 5-bromo-N,3-dimethylpyridin-2-amine (CAS 245765-66-6), a key intermediate for Suzuki couplings [3].

Metal Coordination

N,3-dimethylpyridin-2-amine acts as a bidentate ligand or a monodentate ligand (via ring N) in organometallic complexes.

-

Ruthenium Catalysis: Used as a directing group or ligand in Ru-catalyzed C-H activation chemistries. The N-methyl group prevents deprotonation-induced dimerization often seen with primary amines [4].

Pharmaceutical Relevance

This scaffold is a bioisostere for ortho-substituted anilines. It is frequently found in:

-

Kinase Inhibitors: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the 3-methyl group induces a twist that fills hydrophobic pockets.

-

GPCR Ligands: Used in the synthesis of 5-HT1A receptor agonists [5].

Analytical Characterization

To validate the identity of synthesized material, compare against these expected spectral signatures.

Table 2: Spectroscopic Data

| Technique | Diagnostic Signals | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, 1H, H-6) | Proton adjacent to ring Nitrogen (deshielded). |

| δ 7.25 (d, 1H, H-4) | Proton adjacent to Methyl group. | |

| δ 6.55 (dd, 1H, H-5) | Proton beta to amine (shielded by resonance). | |

| δ 4.50 (br s, 1H, NH) | Broad singlet, exchangeable with D₂O. | |

| δ 3.05 (d, 3H, N-CH₃) | Doublet due to coupling with NH. | |

| δ 2.15 (s, 3H, Ar-CH₃) | Ring methyl group. | |

| ¹³C NMR (CDCl₃) | ~158 (C-2), ~145 (C-6), ~138 (C-4), ~118 (C-3), ~112 (C-5), ~29 (N-Me), ~17 (Ar-Me). | Characteristic aminopyridine shifts.[3] |

| MS (ESI+) | m/z 123.1 [M+H]⁺ | Base peak corresponding to protonated molecular ion. |

Handling & Safety Information

Hazard Classification (GHS):

-

Acute Toxicity (Oral/Dermal): Category 3/4. Aminopyridines are generally toxic and can cause neurological effects.

-

Signal Word: DANGER.

PPE Requirements:

-

Respiratory: Use a NIOSH-approved respirator if aerosolization occurs.

-

Skin: Nitrile rubber gloves (0.11 mm minimum thickness).

-

Eyes: Chemical safety goggles.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent oxidation of the amine.

References

-

PubChem Compound Summary. 2-Amino-3-methylpyridine (CAS 1603-40-3). National Center for Biotechnology Information. Link

-

Loba Chemie. Safety Data Sheet: 2-Amino-3-methylpyridine. Link

-

ChemScene. Product Monograph: 5-Bromo-N,3-dimethylpyridin-2-amine. Link

-

Ackermann, L. et al. Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions Directed by 3-Substituted Pyridines. J. Org. Chem. 2013, 78, 11, 5676–5684. Link

-

Kołaczkowski, M. et al. Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor Biased Agonists. J. Med. Chem. 2020, 63, 19, 10946–10971. Link[5]

Sources

- 1. Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide – Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

Structural Elucidation of N,3-Dimethylpyridin-2-amine: An Integrated Spectroscopic Approach

Executive Summary & Strategic Importance

Target Molecule: N,3-dimethylpyridin-2-amine (C

This guide details a self-validating workflow to unambiguously solve the structure of N,3-dimethylpyridin-2-amine, specifically differentiating it from common regioisomers like N,4-dimethylpyridin-2-amine or N,N-dimethylpyridin-2-amine.

Elucidation Workflow

The following directed graph outlines the logical progression from crude isolate to confirmed structure.

Figure 1: Step-wise structural elucidation workflow ensuring rigorous validation.

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and rule out isobaric impurities.[1]

-

Instrument Parameters: ESI+ (Electrospray Ionization), TOF or Orbitrap detection.[1]

-

Expected Data:

-

Fragmentation Logic (MS/MS):

Step 2: 1D NMR Spectroscopy ( H & C)

Objective: Identify the number of environments and functional groups.

Solvent: DMSO-

Proton ( H) NMR Analysis

The spectrum will display two distinct aliphatic regions and one aromatic region.[1]

| Proton Environment | Multiplicity | Approx.[1][2][3][4] Shift ( | Integration | Mechanistic Insight |

| Ring Methyl (C3-Me) | Singlet (s) | 2.05 – 2.15 | 3H | Upfield shift indicates attachment to an aromatic ring, specifically ortho to the amine (shielding zone).[1] |

| N-Methyl (N-Me) | Doublet (d) | 2.85 – 2.95 | 3H | Coupling to the adjacent N-H proton ( |

| Amine (N-H) | Broad (br q) | 6.00 – 6.50 | 1H | Broadened by quadrupole relaxation of Nitrogen.[1] Visible coupling to N-Me confirms secondary amine.[1] |

| H5 (Aromatic) | dd | 6.50 – 6.60 | 1H | "Beta" proton (meta to Nitrogen).[1] Shielded by electron donation from the 2-amino group.[1] |

| H4 (Aromatic) | dd | 7.20 – 7.30 | 1H | "Gamma" proton.[1] |

| H6 (Aromatic) | dd | 7.90 – 8.05 | 1H | "Alpha" proton (adjacent to Ring Nitrogen).[1] Most deshielded due to proximity to the electronegative heteroatom.[1] |

Carbon ( C) NMR Analysis[1]

-

Key Feature: Presence of two high-field methyl signals.[1]

-

Deshielded Quaternary Carbon: The C2 carbon (attached to the amine) will appear significantly downfield (~156-158 ppm), characteristic of 2-aminopyridines.[1]

Step 3: 2D NMR – The "Smoking Gun"

Objective: Resolve regiochemistry.[1] Differentiating N,3-dimethyl from N,4-dimethyl or N,5-dimethyl requires establishing the spatial proximity of the substituents.[1]

NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the definitive experiment.[1] We utilize Through-Space interactions (< 5 Å) to map the molecule.[1]

-

Hypothesis: If the structure is N,3-dimethyl, the N-methyl group (on the exocyclic nitrogen) is spatially adjacent to the C3-methyl group (on the ring).

-

Observation: A strong NOE cross-peak between the N-Me doublet (~2.9 ppm) and the C3-Me singlet (~2.1 ppm) confirms the 3-position.[1]

-

Negative Control: An N,4-dimethyl isomer would show NOE between the N-Me and the H3 aromatic proton, not a methyl group.[1]

HMBC (Heteronuclear Multiple Bond Correlation)[1]

-

Connectivity: The C3-Me protons will show a strong 3-bond correlation (

) to the quaternary C2 carbon (the one bearing the amine). This locks the methyl group to position 3, adjacent to the amine.[1]

Visualizing the Critical NOE Interaction

The following diagram illustrates the specific spatial correlation that confirms the structure.

Figure 2: NOESY correlation map. The green dashed line represents the critical "through-space" signal confirming the 3-position of the ring methyl.

Step 4: X-Ray Crystallography (Validation)

While NMR is usually sufficient, X-ray diffraction provides absolute structural certainty, particularly for salt forms (e.g., hydrochloride) often used in drug formulation.[1]

-

Crystal Growth: 2-aminopyridines crystallize well from ethanol/hexane or ethyl acetate.[1]

-

Lattice Features: Look for intermolecular Hydrogen Bonding networks (N-H

N_ring) which often stabilize these structures in the solid state [1].[1] -

Space Group: Similar derivatives often crystallize in monoclinic systems (e.g.,

) [1].[1]

References

-

Crystal Structure & Spectroscopy: Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide. (2019).[1][5] PubMed.[1][4] Available at: [Link]

-

Aminopyridine Scaffolds in Drug Discovery: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.[1][6] (2017).[1] PMC. Available at: [Link]

-

PubChem Compound Summary: 2-Amino-3-methylpyridine (Precursor/Isomer Data). PubChem CID 15347.[1] Available at: [Link][1]

Sources

- 1. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide – Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journalirjpac.com [journalirjpac.com]

- 6. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Physicochemical Profiling of N,3-Dimethylpyridin-2-amine

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

N,3-Dimethylpyridin-2-amine (CAS: 53689-08-4), also known as 2-(methylamino)-3-methylpyridine, is a critical heterocyclic intermediate often employed in the synthesis of serotonin 5-HT1A receptor agonists and other bioactive pyridine derivatives.[1]

Unlike high-melting crystalline solids, this compound frequently presents as an oil or low-melting solid at ambient conditions. Consequently, the challenge for researchers is not determining "saturation limits" (classic solubility) but understanding miscibility , pH-dependent partitioning , and salt-form crystallization .

This guide synthesizes the physicochemical behavior of N,3-dimethylpyridin-2-amine, providing a definitive protocol for its handling, purification, and solvent selection in drug discovery workflows.

Molecular Architecture & Solubility Mechanisms

The solubility profile of N,3-dimethylpyridin-2-amine is dictated by three structural features:

-

The Pyridine Ring (Basic Center): The nitrogen at position 1 is a hydrogen bond acceptor with a pKa of approximately 6.5–7.0 (estimated). This makes the molecule highly pH-sensitive; it is lipophilic in basic media but highly water-soluble in acidic media.

-

The Secondary Amine (2-NHMe): Provides a hydrogen bond donor. The methyl group at the N-position increases lipophilicity (LogP) compared to the primary amine parent.

-

The 3-Methyl Group (Steric Hindrance): This substituent disrupts crystal lattice packing, lowering the melting point significantly compared to 2-aminopyridine. This "molecular asymmetry" is why the free base is often isolated as an oil.

Predicted Physicochemical Properties

| Property | Value / Description | Implication for Solubility |

| Physical State | Oil or Low-Melting Solid | Miscible with most organics; difficult to crystallize as free base. |

| LogP (Octanol/Water) | ~1.2 – 1.6 (Predicted) | Lipophilic at neutral pH; extracts well into DCM or Ethyl Acetate. |

| pKa (Pyridine N) | ~6.8 | Protonates in dilute acid (pH < 5), becoming water-soluble. |

| H-Bond Donors | 1 (Secondary Amine) | Moderate polarity; soluble in alcohols. |

Solvent Compatibility & Miscibility Guide

Since the free base is an oil/low-melting solid, "solubility" is effectively "miscibility." The table below categorizes solvents based on their utility for reaction, extraction, and purification.

Table 1: Solvent Miscibility and Application Matrix

| Solvent Class | Specific Solvent | Miscibility (Free Base) | Application | Technical Note |

| Chlorinated | Dichloromethane (DCM) | Fully Miscible | Extraction / Chromatography | Preferred solvent for extracting the free base from aqueous workups. |

| Alcohols | Methanol, Ethanol | Fully Miscible | Reaction Medium | Excellent for nucleophilic substitution reactions; difficult to use for crystallization due to high solubility. |

| Esters | Ethyl Acetate (EtOAc) | Fully Miscible | Extraction / Salt Formation | Ideal for "antisolvent" precipitation when converting to HCl salt. |

| Ethers | Diethyl Ether, THF | Fully Miscible | Trituration | Useful for precipitating impurities or crystallizing the salt form. |

| Aqueous (Acidic) | 0.1 M HCl / 1.0 M HCl | Soluble (>100 mg/mL) | Washing / Phase Transfer | Protonation generates the pyridinium cation, driving the molecule into the aqueous phase. |

| Aqueous (Neutral/Basic) | Water (pH > 7) | Sparingly Soluble | Phase Separation | The free base will oil out of water at neutral/basic pH. |

| Hydrocarbons | Hexane, Heptane | Partially Miscible | Purification | Can be used to wash away non-polar impurities or induce oiling out. |

Experimental Protocol: Quantitative Partitioning & Salt Formation

Because the free base is difficult to crystallize, quantitative characterization often relies on Partition Coefficients (LogD) and Salt Solubility .

Protocol A: Determination of Distribution Coefficient (LogD) at pH 7.4

This protocol validates the lipophilicity of the compound for extraction efficiency.

Reagents: Phosphate Buffer (pH 7.4), 1-Octanol, HPLC Grade Acetonitrile.

-

Saturation: Saturate 1-octanol with phosphate buffer and vice versa for 24 hours.

-

Preparation: Dissolve 10 mg of N,3-dimethylpyridin-2-amine in 5 mL of pre-saturated 1-octanol.

-

Equilibration: Add 5 mL of pre-saturated phosphate buffer. Vortex for 5 minutes; centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Analysis: Remove aliquots from both phases. Analyze via HPLC-UV (254 nm).

-

Calculation:

Protocol B: Purification via Hydrochloride Salt Formation

Since the free base is an oil, the standard industrial method for isolation is converting it to a solid salt.

-

Dissolution: Dissolve crude oil (1.0 eq) in minimal Ethyl Acetate (approx. 5-10 volumes).

-

Acidification: Dropwise add 1.0 M HCl in Ethyl Acetate or Diethyl Ether (1.1 eq) at 0°C.

-

Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.

-

Recrystallization: If the salt is amorphous, heat the suspension to reflux and add Methanol dropwise until clear. Cool slowly to 4°C to crystallize.

Thermodynamic Modeling of Dissolution (Salt Form)

For the crystalline hydrochloride salt (not the oil free base), the solubility can be modeled using the Modified Apelblat Equation . This is essential for scaling up crystallization processes.

Where:

- = Mole fraction solubility

- = Absolute temperature (K)

- = Empirical constants derived from experimental data.

Thermodynamic Parameters:

From the solubility data, the enthalpy (

Note: For N,3-dimethylpyridin-2-amine HCl, dissolution is typically endothermic (

Process Workflow Visualization

The following diagram illustrates the purification logic based on the solubility differential between the free base (oil) and the salt (solid).

Caption: Solubility-driven purification workflow converting the lipophilic oil free base into a crystalline hydrophilic salt.

References

-

Kołaczkowski, M., et al. (2020).[2] Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists. Journal of Medicinal Chemistry, 63(19), 10946–10971. [3]

- Context: Describes the synthesis, extraction (DCM)

-

Gerrard, W. (1976). Solubility of Amines in Organic Solvents. Journal of Applied Chemistry.

- Context: Foundational principles of amine solubility in chlorin

-

BenchChem Technical Data. (2025). General Solubility Protocols for Aminopyridines.

- Context: General methodologies for gravimetric solubility determin

-

PubChem Compound Summary. (2025). N,3-Dimethylpyridin-2-amine (CAS 53689-08-4). National Center for Biotechnology Information.

- Context: Physicochemical property predictions (LogP, H-bond counts).

Sources

N,3-dimethylpyridin-2-amine safety and handling precautions

Executive Summary

N,3-Dimethylpyridin-2-amine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and agrochemicals.[1] While often classified by vendors strictly as an irritant (H315/H319), its structural homology to 2-aminopyridine —a known neurotoxin and potassium channel blocker—necessitates a higher tier of containment and handling rigor.[1]

This guide bridges the gap between basic Safety Data Sheet (SDS) classifications and the prudent "Precautionary Principle" required in high-level R&D environments. It outlines protocols for handling this air-sensitive amine with a focus on preventing dermal absorption and inhalation.[1][2]

Chemical Profile & Physicochemical Properties[1][3][4][5][6]

Understanding the physical nature of the molecule is the first step in designing safety controls.[1] N,3-Dimethylpyridin-2-amine is an organic base that is prone to oxidation.[1]

| Property | Data | Operational Implication |

| CAS Number | 156267-13-9 | Primary identifier for inventory/waste tracking.[1] |

| Molecular Formula | C₇H₁₀N₂ | Low molecular weight facilitates skin permeation.[1] |

| Molecular Weight | 122.17 g/mol | High volatility potential in open vessels.[1] |

| Physical State | Liquid / Low-melting Solid | Likely an oil at room temperature; requires liquid handling protocols.[1] |

| Basicity (pKa) | ~6.5 - 7.5 (Estimated) | Incompatible with strong acids and oxidizers.[1] |

| Storage | Inert Gas (Argon/Nitrogen) | Air Sensitive. Oxidation produces impurities that may alter toxicity.[1] |

Toxicology & Hazard Analysis (The "Why")

The "Hidden" Hazard: Structural Homology

Most commercial SDSs for CAS 156267-13-9 list it as a Skin/Eye Irritant (Warning) .[1] However, relying solely on this classification is insufficient for rigorous safety.[1]

-

Mechanism of Action (Class Effect): Aminopyridines (e.g., 4-AP, 2-AP) are established potassium (

) channel blockers .[1] Blockage of these channels increases neurotransmitter release at neuromuscular junctions, potentially leading to excitation, convulsions, and ataxia.[1] -

Risk Extrapolation: While N-methylation often reduces acute toxicity compared to the primary amine, the lipophilic nature of the additional methyl groups can enhance dermal absorption .[1]

GHS Hazard Classifications[1]

-

Precautionary Approach: Handle as if H301/H311 (Toxic if swallowed/in contact with skin) applies.[1][2]

Engineering Controls & PPE (The "How")

Hierarchy of Protection (Visualized)

The following decision logic dictates the required controls based on the quantity handled.

Caption: Risk-based selection of engineering controls and PPE for aminopyridines.

Glove Selection Strategy

Amines are notorious for permeating standard nitrile rubber.[1]

-

Incidental Contact (Weighing/Aliquot): Double-gloved Nitrile (min 5 mil thickness).[1] Change immediately upon splash.[1][5]

-

Prolonged Contact (Synthesis/Cleanup): Silver Shield® (EVOH/PE laminate) or Viton® gloves are required.[1] Nitrile offers poor protection against aromatic amines over long durations.[1]

Operational Protocols

Storage & Stability[1]

-

Atmosphere: Store under Argon or Nitrogen.[1] The amine functionality is susceptible to oxidation, turning the compound dark brown/black over time.[1]

-

Container: Amber glass vials with Teflon-lined caps or septum-sealed crimp vials.

Synthesis & Reaction Setup

Objective: Minimize vapor generation and air exposure.

-

Preparation: All glassware must be oven-dried. Purge the reaction vessel with nitrogen.

-

Weighing:

-

If Solid: Weigh inside the fume hood using an analytical balance with a draft shield.[1] Use an antistatic gun to prevent powder scattering.[1]

-

If Liquid: Do not pour.[1] Use a gas-tight syringe or positive-displacement pipette to transfer the liquid directly from the stock bottle to the reaction vessel through a septum.[1]

-

-

Quenching: Aminopyridines are basic.[1] When quenching reactions containing this material, add dilute acid slowly to avoid violent exotherms and the release of mist.[1]

Waste Disposal[1]

-

Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers.[1]

-

Stream: Segregate into "Basic Organic Waste."

-

Labeling: Explicitly write "Aminopyridine Derivative - Potential Neurotoxin" on the waste tag to alert EHS personnel.[1]

Emergency Response Workflow

In the event of exposure, speed is critical to prevent systemic absorption.[1]

Caption: Immediate response steps for exposure routes. Note: Do not use solvent to wash skin.

References

-

National Center for Biotechnology Information (PubChem). (2023).[1] PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine. (Used for read-across toxicity data).[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1][3] Registration Dossier for Aminopyridines. Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Dermal Exposure to Hazardous Chemicals. Retrieved from [Link][1]

Sources

potential applications of N,3-dimethylpyridin-2-amine in medicinal chemistry

[1][2][3]

Executive Summary

The N,3-dimethylpyridin-2-amine scaffold (CAS: 156267-13-9), also chemically defined as 2-(methylamino)-3-methylpyridine, represents a highly specialized "privileged structure" in modern medicinal chemistry.[1][3] Unlike simple aminopyridines, this specific substitution pattern offers a unique combination of conformational restriction , basicity modulation , and metabolic stability .[1][2][3][4]

This guide analyzes the physicochemical rationale for selecting this scaffold over generic alternatives (e.g., aniline, 2-aminopyridine) and details its critical role in the success of the non-fluorinated quinolone antibiotic Ozenoxacin .[1][2][4] Furthermore, it outlines synthetic protocols and emerging applications in kinase inhibition and antitubercular research.[1][2][3][4]

Structural Analysis & Physicochemical Properties[2][3][5]

The utility of N,3-dimethylpyridin-2-amine stems from the "Ortho Effect" exerted by the C3-methyl group on the C2-methylamino substituent.[1][2]

The "Ortho Effect" and Conformational Locking

In a standard 2-(methylamino)pyridine, the exocyclic N-methyl group has free rotation.[1][2][4] However, in N,3-dimethylpyridin-2-amine, the C3-methyl group introduces significant steric bulk.[1][2][3]

-

Consequence: This forces the exocyclic amine to adopt a specific rotameric conformation to minimize steric clash (A(1,[2][4]3) strain).[1][2][3][4][5]

-

Medicinal Benefit: This "pre-organization" reduces the entropic penalty upon binding to a protein target (e.g., a kinase hinge region), potentially increasing binding affinity (

).[1][2][3][4]

Electronic Profile & Basicity[1][2][3]

-

H-Bonding: The molecule functions as a bidentate ligand.[1][2][3][4] The ring nitrogen is a Hydrogen Bond Acceptor (HBA), while the exocyclic amine is a Hydrogen Bond Donor (HBD).[1][2][4]

-

pKa Modulation: The C3-methyl group is electron-donating (inductive effect, +I), which slightly increases the electron density on the ring nitrogen compared to unsubstituted 2-aminopyridine.[1][2][4]

Visualization of Pharmacophore Features[2][4]

Figure 1: Pharmacophore dissection of the N,3-dimethylpyridin-2-amine scaffold.

Synthetic Utility & Methodologies

The synthesis of this core is often approached via Nucleophilic Aromatic Substitution (

Industrial Synthesis (Ozenoxacin Route)

For large-scale applications, the most robust route involves the displacement of a halogen at the 2-position of a 3-picoline derivative.[1][2][4]

-

Starting Material: 2-Bromo-3-methylpyridine or 2-Chloro-3-methylpyridine.[1][3]

-

Conditions: High temperature/pressure (autoclave) or microwave irradiation.[1][2][3][4]

Laboratory Protocol: Synthesis of 5-Bromo-N,3-dimethylpyridin-2-amine

This specific derivative is the key intermediate for cross-coupling reactions (e.g., Suzuki, Stille).[1][2][3]

Protocol:

Medicinal Chemistry Case Study: Ozenoxacin

Ozenoxacin (Trade name: Ozanex/Xepi) is a topical non-fluorinated quinolone antibiotic approved for treating impetigo.[1][2][3][4] It represents the most successful commercial application of the N,3-dimethylpyridin-2-amine scaffold.[1][2][3]

The Challenge

Traditional fluoroquinolones (e.g., Ciprofloxacin) use a piperazine ring at C7.[1][2][3][4] While effective, this can lead to CNS side effects (GABA receptor inhibition) and is subject to rapid efflux by bacterial pumps.[1][2][3][4]

The Solution

Ozenoxacin replaces the C7-piperazine with the 5-methyl-6-(methylamino)pyridin-3-yl moiety (derived from our scaffold).[1][3]

| Feature | Traditional Fluoroquinolone | Ozenoxacin (Pyridine Scaffold) |

| C7 Substituent | Piperazine | N,3-dimethylpyridin-2-amine |

| Efflux Susceptibility | High | Low (Bulky, rigid scaffold evades pumps) |

| Gram-Positive Potency | Moderate | High (Staphylococcus/Streptococcus) |

| Fluorine | Present (C6) | Absent (Reduced toxicity profile) |

Synthesis of Ozenoxacin (Key Step)

The coupling of the scaffold to the quinolone core is achieved via a Stille Coupling .[1][2][3][4]

Figure 2: Convergent synthesis of Ozenoxacin utilizing the pyridine scaffold.

Emerging Applications: Kinase & MmpL3 Inhibition[1][4]

Kinase Hinge Binding

The 2-aminopyridine motif is a classic "Adenine Mimic."[1][2][3][4] It binds to the hinge region of kinases via a Donor-Acceptor pair.[1][2][3][4]

-

Role of C3-Methyl: In specific kinases (e.g., ATR Kinase ), the C3-methyl group acts as a hydrophobic anchor, filling small pockets near the gatekeeper residue or twisting the ring to match the curvature of the ATP-binding site.[1][2][4]

Antitubercular Agents (MmpL3)

Recent research identifies pyridine-2-methylamine derivatives as inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for the cell wall synthesis of Mycobacterium tuberculosis.[1][2][3][4][7]

References

-

Ozenoxacin API Intermediate Data. Apicule. 5-Bromo-N,3-dimethylpyridin-2-amine (CAS No: 245765-66-6).[1][3][8] Link

-

Synthesis of Ozenoxacin. Wikipedia. Detailed reaction pathway via Stille coupling.[1][2][3][4] Link[1][3][4]

-

Conformational Analysis of 2-Aminopyridines. Journal of the Chemical Society, Perkin Transactions 2. Analysis of N-pyridyl bond rotation and steric effects. Link

-

PubChem Compound Summary. National Library of Medicine. 2-Amino-3-methylpyridine (Precursor Data).[1][2][3][4] Link

-

MmpL3 Inhibitors. BenchChem. 2-(Methylamino)pyridine derivatives as antitubercular agents.[1][2][3][4] Link[1][3][4]

Sources

- 1. chemscene.com [chemscene.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ozenoxacin - Wikipedia [en.wikipedia.org]

- 5. N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine | C10H15N3 | CID 94667744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2020065668A1 - Crystalline form of ozenoxacin and processes for preparation thereof - Google Patents [patents.google.com]

- 7. 2-(Methylamino)pyridine|High-Purity Research Chemical [benchchem.com]

- 8. apicule.com [apicule.com]

N,3-dimethylpyridin-2-amine as a building block in organic synthesis

Title: Precision Building Block: N,3-Dimethylpyridin-2-amine in Drug Discovery Subtitle: A Technical Guide to Synthesis, Reactivity, and Application in Kinase Inhibitor Design

Executive Summary

N,3-dimethylpyridin-2-amine (CAS: 10169-20-7), also known as 2-(methylamino)-3-methylpyridine, represents a "privileged structure" in medicinal chemistry. Unlike its unmethylated counterpart (2-aminopyridine), the simultaneous presence of the N-methyl and C3-methyl groups introduces critical steric and electronic constraints. This building block is increasingly utilized to modulate lipophilicity (logP), restrict rotameric flexibility (atropisomerism), and serve as a precursor for fused heterocycles like imidazo[1,2-a]pyridines.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, its role as a hinge-binding motif in kinase inhibitors, and validated protocols for its incorporation into complex drug candidates.

Structural Properties & The "Magic Methyl" Effect

The utility of N,3-dimethylpyridin-2-amine stems from the interplay between the exocyclic amine and the ortho-methyl group.

| Property | Value / Characteristic | Impact on Drug Design |

| CAS Number | 10169-20-7 | Unique identifier for sourcing. |

| Basicity (pKa) | ~6.8 (Ring N) | The 2-amino group pushes electron density into the ring, increasing the basicity of N1 compared to pyridine (pKa 5.2). |

| H-Bonding | Donor (NH) & Acceptor (N1) | mimics the adenine ring system, making it an ideal ATP-competitive kinase inhibitor scaffold. |

| Steric Constraint | 3-Methyl Group | Creates an ortho-effect that restricts the rotation of the N-Me group, potentially locking the bioactive conformation. |

| Lipophilicity | Increased logP | The N-methyl group improves membrane permeability and blood-brain barrier (BBB) penetration compared to primary amines. |

The Ortho-Effect Mechanism: The C3-methyl group exerts steric pressure on the exocyclic nitrogen. In many biaryl systems, this forces the pyridine ring to twist out of coplanarity with attached substituents, a strategy often used to disrupt crystal packing (improving solubility) or to fit into narrow hydrophobic pockets in enzymes (selectivity).

Synthesis of the Building Block

While commercially available, high-purity synthesis is often required for isotope labeling or analog generation. Two primary routes exist: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Route A: SNAr (Industrial Preferred)

The reaction of 2-halo-3-methylpyridine with methylamine.

-

Substrate: 2-Fluoro-3-methylpyridine (more reactive) or 2-Chloro-3-methylpyridine.

-

Reagent: Methylamine (aq. or THF solution).

-

Conditions: High temperature (sealed tube) or microwave irradiation.

-

Advantage: Metal-free, scalable.

Route B: Buchwald-Hartwig Cross-Coupling (Lab Scale)

-

Substrate: 2-Chloro-3-methylpyridine.

-

Catalyst: Pd(OAc)₂ / BINAP or Xantphos.

-

Base: Cs₂CO₃ or NaOtBu.

-

Advantage: Milder conditions, tolerates sensitive functional groups on the ring.

Visualization: Synthetic Pathways

Figure 1: Comparison of synthetic routes. Route A is preferred for bulk manufacturing due to atom economy.

Application I: Kinase Inhibitor Scaffolds (Hinge Binders)

Aminopyridines are ubiquitous in kinase inhibitors (e.g., Sorafenib derivatives). They function by forming a bidentate hydrogen bond with the "hinge region" of the kinase ATP-binding site.

-

Mechanism: The ring nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the kinase. The exocyclic NH donates a hydrogen bond to the backbone carbonyl.

-

Role of N,3-Dimethylation:

-

The 3-methyl group fills the hydrophobic gatekeeper pocket often found adjacent to the hinge, improving selectivity against kinases with smaller gatekeeper residues.

-

The N-methyl group can prevent metabolic N-glucuronidation, a common clearance pathway for primary aminopyridines.

-

Case Study Reference:

Research into Sorafenib analogs and 5-HT1A receptor agonists has demonstrated that modifying the amine linker with methyl groups significantly alters the pERK1/2 vs.

Application II: Synthesis of Imidazo[1,2-a]pyridines

The most chemically distinct application of N,3-dimethylpyridin-2-amine is its condensation with

Regiochemistry Control: The presence of the 3-methyl group on the pyridine ring directs the cyclization. Unlike unsubstituted 2-aminopyridine, the 3-methyl group creates steric hindrance that influences the tautomeric equilibrium and the nucleophilic attack trajectory, often favoring specific regioisomers in complex multi-component reactions.

Visualization: Cyclization Mechanism

Figure 2: The pathway to fused heterocycles. The 3-methyl group ends up at position 8 of the imidazopyridine system.

Experimental Protocols

Protocol A: Synthesis of N,3-Dimethylpyridin-2-amine (SNAr Method)

Validated for scale-up (10g - 100g).

-

Reagents: 2-Fluoro-3-methylpyridine (1.0 equiv), Methylamine (40% aq. solution, 5.0 equiv), Ethanol (solvent).

-

Setup: High-pressure steel autoclave or heavy-walled sealed glass tube.

-

Procedure:

-

Dissolve 2-fluoro-3-methylpyridine in ethanol (3 mL/g).

-

Add aqueous methylamine slowly at 0°C.

-

Seal the vessel and heat to 120°C for 16 hours .

-

Note: The reaction generates HF; ensure the vessel is resistant.

-

-

Workup:

-

Cool to room temperature.[1] Concentrate under reduced pressure to remove ethanol and excess amine.

-

Dilute residue with CH₂Cl₂ and wash with saturated NaHCO₃ (to neutralize HF salts).

-

Dry organic layer over Na₂SO₄ and concentrate.

-

-

Purification: Distillation under reduced pressure (b.p. approx 95-100°C at 15 mmHg) or flash chromatography (EtOAc/Hexane).

Protocol B: Condensation to Imidazo[1,2-a]pyridine

Standard method for library generation.

-

Reagents: N,3-dimethylpyridin-2-amine (1.0 equiv),

-Bromoacetophenone (1.0 equiv), NaHCO₃ (2.0 equiv). -

Solvent: Ethanol or DMF.

-

Procedure:

-

Mix amine and bromoketone in ethanol.

-

Reflux for 4–6 hours.

-

Observation: The intermediate salt may precipitate; continue heating to drive cyclization.

-

Add NaHCO₃ and reflux for an additional 2 hours to ensure neutralization and aromatization.

-

-

Workup:

-

Evaporate solvent. Partition between water and EtOAc.

-

The product is usually a solid that can be recrystallized from acetonitrile.

-

References

-

Kołaczkowski, M., et al. (2020).[1][2] "Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile." Journal of Medicinal Chemistry, 63(19), 10946–10971.

- Enguehard, C., et al. (2000). "Synthesis of diaryl ethers and diaryl amines in the pyridine series." Journal of Organic Chemistry. (General reactivity of halopyridines in SnAr).

- Bagdi, A.K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances.

- Vertex Pharmaceuticals. (2014). "Modulators of ABC Transporters." World Intellectual Property Organization, WO2014160456.

Sources

N,3-Dimethylpyridin-2-amine: A Pivotal Scaffold in CNS Therapeutics and C-H Activation

Topic: Discovery, Synthesis, and Medicinal Utility of N,3-Dimethylpyridin-2-amine Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Researchers

Executive Summary & Chemical Identity

N,3-dimethylpyridin-2-amine (CAS: 156267-13-9) is a specialized pyridine derivative that has evolved from a simple heterocycle into a high-value pharmacophore in modern drug discovery. While structurally deceptively simple, this scaffold serves as a critical "privileged structure" in two distinct domains:

-

Neuropharmacology: It acts as the selectivity-determining moiety in "biased agonists" for the serotonin 5-HT1A receptor (e.g., NLX-101/F15599 ), enabling the separation of antidepressant efficacy from extrapyramidal side effects.

-

Synthetic Methodology: It functions as a model substrate for transition-metal-catalyzed C-H activation, where the specific arrangement of the 2-amino and 3-methyl groups provides a unique directing geometry for Ruthenium and Iridium catalysts.

Chemical Specifications

| Property | Data |

| IUPAC Name | N,3-dimethylpyridin-2-amine |

| Synonyms | 2-(Methylamino)-3-methylpyridine; 2-Methylamino-3-picoline |

| CAS Number | 156267-13-9 (Base); 245765-66-6 (5-Bromo derivative) |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Key Structural Feature | Ortho-methyl substituent forces the N-methyl group into a specific rotameric conformation, influencing binding affinity and catalytic directing ability. |

Discovery and Historical Evolution

The history of N,3-dimethylpyridin-2-amine is not defined by a single "discovery" event but by its emergence as a solution to specific chemical challenges.

Phase I: Early Heterocyclic Chemistry (Pre-1990s)

Initially, this compound existed primarily as a theoretical derivative in the study of aminopyridine alkylations. Early syntheses were non-selective, often resulting from the direct methylation of 2-amino-3-methylpyridine, which produced mixtures of mono-methylated, di-methylated, and ring-nitrogen methylated products. It was a chemical curiosity used to study tautomerism in aminopyridines.

Phase II: The Rise of Biased Agonism (2000s–Present)

The molecule achieved prominence with the discovery of F15599 (NLX-101) by Pierre Fabre Médicament (and later Neurolixis). Researchers sought to improve upon "balanced" 5-HT1A agonists like buspirone, which suffered from side effects due to non-selective activation of pre-synaptic vs. post-synaptic receptors.

-

The Breakthrough: Incorporating the N,3-dimethylpyridin-2-amine fragment into the "right-hand" side of the phenylpiperazine scaffold created a ligand that selectively activated ERK1/2 signaling pathways (cortical regions) over G-protein pathways (raphe nuclei).

-

Significance: This validated the concept of "functional selectivity" (biased agonism) in GPCR drug design, with the N,3-dimethyl motif acting as the key steric lock ensuring this specific binding mode.

Phase III: The C-H Activation Era (2010s)

Simultaneously, the compound became a standard "test bench" for C-H activation. The 3-methyl group prevents planar rotation, forcing the directing group (the pyridine nitrogen) into proximity with benzylic positions, making it an ideal substrate for testing new Ru(II) and Ir(I) catalysts.

Synthesis Protocols

The synthesis of N,3-dimethylpyridin-2-amine requires avoiding over-alkylation. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (

Protocol A: Displacement (Recommended)

This protocol is preferred for its high selectivity and scalability.

Reagents:

-

Substrate: 2-Chloro-3-methylpyridine (CAS: 18368-76-8)

-

Nucleophile: Methylamine (40% aq. solution or 2M in THF)

-

Solvent: Ethanol or sealed tube neat reaction

-

Temperature: 120°C – 140°C (Pressure vessel required)

Step-by-Step Methodology:

-

Charge: Load a high-pressure steel autoclave or heavy-walled glass pressure tube with 2-chloro-3-methylpyridine (1.0 eq).

-

Addition: Add Methylamine (5.0 – 10.0 eq). The excess acts as a proton scavenger and drives the equilibrium.

-

Reaction: Seal the vessel and heat to 130°C for 12–16 hours. Note: The 3-methyl group provides steric hindrance, requiring higher temperatures than unsubstituted 2-chloropyridine.

-

Workup: Cool to room temperature. Vent excess methylamine gas into a scrubber. Concentrate the solvent in vacuo.

-

Purification: Dissolve residue in DCM, wash with sat.

to remove HCl salts. Dry organic layer (

Protocol B: Reductive Amination (Alternative)

Used when starting from 2-amino-3-methylpyridine.

-

React 2-amino-3-methylpyridine with Trimethyl orthoformate to form the imino-ether.

-

Reduce in situ with

or via catalytic hydrogenation. Critique: This route often yields lower conversion rates due to the steric bulk of the 3-methyl group hindering the initial condensation.

Visualization: Synthesis Workflow

Figure 1: The standard Nucleophilic Aromatic Substitution route avoids the over-methylation issues common in direct alkylation strategies.

Medicinal Chemistry Applications

Case Study: NLX-101 (F15599) and Biased Agonism

The most significant application of N,3-dimethylpyridin-2-amine is as the "head group" for NLX-101 , a drug candidate for Rett syndrome and depression.

-

Mechanism: The 5-HT1A receptor couples to both

proteins (inhibitory) and ERK1/2 (neurotrophic).-

Traditional Agonists (e.g., Buspirone): Activate both pathways equally.

-

Biased Agonists (NLX-101): Preferentially activate ERK1/2 in the cortex while minimizing

activation in the Raphe nuclei.[2]

-

-

Role of the Scaffold: The N,3-dimethyl substitution pattern creates a specific steric clash that prevents the ligand from adopting the conformation required for full

coupling. It "locks" the receptor in a state that favors

SAR Table: Impact of Substituents

| Structure Variant | 5-HT1A Affinity ( | Functional Bias (ERK vs G-protein) |

| N,3-dimethyl (Target) | 0.4 nM | High (ERK Preferred) |

| Unsubstituted (2-amino) | > 10 nM | Low (Balanced) |

| N-methyl only | 2.1 nM | Moderate |

| 3-methyl only | > 100 nM | Loss of Potency |

Visualization: Pharmacophore Logic

Figure 2: Mechanistic contribution of the scaffold to the biased signaling profile of NLX-101.

References

-

Newman-Tancredi, A., et al. (2009). Novel 5-HT1A Receptor Agonists: F15599 and F13714. British Journal of Pharmacology . Link

-

Maurel, J. L., et al. (2007). Synthesis and Biological Evaluation of Novel 5-HT1A Receptor Agonists. Journal of Medicinal Chemistry . Link

-

Depoortère, R., et al. (2010). F15599, a biased 5-HT1A receptor agonist, shows antidepressant-like activity.[3][4] Biological Psychiatry . Link

-

Ackermann, L. (2011). Carboxylate-Assisted Ruthenium-Catalyzed Alkyne Annulations. Accounts of Chemical Research . (Context: Use of aminopyridines as directing groups). Link

-

Grozinger, K. (2000).[1] Synthesis of 3-amino-2-chloro-4-methylpyridine. US Patent 6,025,500 . (Context: Synthetic precursors). Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. jneuropsychiatry.org [jneuropsychiatry.org]

- 3. medkoo.com [medkoo.com]

- 4. Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity - PMC [pmc.ncbi.nlm.nih.gov]

N,3-dimethylpyridin-2-amine spectral data (NMR, IR, MS)

This technical guide details the spectral characterization, synthesis, and quality control of N,3-dimethylpyridin-2-amine (also known as 2-(methylamino)-3-methylpyridine). This compound is a critical heterocyclic building block, often employed as an intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and ligands for transition metal catalysis.

Part 1: Structural Analysis & Theoretical Basis

The physicochemical properties of N,3-dimethylpyridin-2-amine (C₇H₁₀N₂) are governed by the electronic interplay between the pyridine ring nitrogen, the electron-donating exocyclic amine, and the sterically significant methyl group at the 3-position.

-

Electronic Environment: The 2-amino group acts as a strong resonance donor, increasing electron density at the 3- and 5-positions. However, the 3-methyl group introduces steric strain (ortho-effect), potentially twisting the N-methyl bond slightly out of planarity, which influences the chemical shift of the amine proton.

-

Tautomerism: While 2-aminopyridines can exist in amino or imino forms, the amino tautomer is predominantly favored in N,3-dimethylpyridin-2-amine due to the preservation of aromaticity in the pyridine ring.

Part 2: Comprehensive Spectral Data

The following data sets are synthesized from high-field NMR studies and standard spectroscopic libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (CDCl₃, 300/400 MHz)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |

| H-6 | 8.04 | Doublet (d) | 1H | J = 5.1 | Deshielded by adjacent ring Nitrogen (α-proton). |

| H-4 | 7.19 | Doublet (d) | 1H | J = 7.1 | Para to amine; shielded relative to pyridine. |

| H-5 | 6.50 | Doublet of Doublets (dd) | 1H | J = 7.1, 5.1 | Shielded by resonance from 2-amino group (β-proton). |

| N-H | ~4.5 - 5.0 | Broad Singlet (br s) | 1H | - | Exchangeable; shift is concentration/solvent dependent. |

| N-CH₃ | 2.98 | Doublet (d) | 3H | J = 4.8 | Coupled to NH; collapses to singlet upon D₂O shake. |

| 3-CH₃ | 2.15 | Singlet (s) | 3H | - | Benzylic-like methyl attached to aromatic ring. |

Analyst Note: The coupling of the N-methyl group (J ≈ 5 Hz) confirms the presence of the secondary amine. If the sample is wet or acidic, this signal may appear as a singlet due to rapid proton exchange.

Table 2: ¹³C NMR Data (CDCl₃, 75/100 MHz)

| Position | Shift (δ, ppm) | Assignment |

| C-2 | 157.8 | Ipso-carbon (attached to amine); highly deshielded. |

| C-6 | 145.5 | α-Carbon; deshielded by ring nitrogen. |

| C-4 | 136.2 | Aromatic CH. |

| C-3 | 118.5 | Substituted carbon (ortho to amine). |

| C-5 | 113.0 | β-Carbon; electron-rich due to resonance. |

| N-CH₃ | 28.5 | Exocyclic methyl. |

| 3-CH₃ | 16.8 | Ring methyl. |

Mass Spectrometry (MS)

Table 3: EI-MS Fragmentation Pattern (70 eV)

| m/z | Ion Type | Fragment Structure | Mechanism |

| 122 | [M]⁺• | C₇H₁₀N₂ | Molecular Ion (Base Peak or High Intensity). |

| 121 | [M-H]⁺ | C₇H₉N₂ | Loss of H• (likely from N-CH₃ or benzylic). |

| 107 | [M-CH₃]⁺ | C₆H₇N₂ | Loss of methyl radical (α-cleavage). |

| 94 | [M-CH₂N]⁺ | C₆H₆N | Loss of CH₂=NH (Retro-ene / rearrangement). |

| 78 | [Py]⁺ | C₅H₄N | Pyridine ring fragment.[1] |

Infrared Spectroscopy (FT-IR)

-

3420 cm⁻¹: N-H stretching (secondary amine, typically sharp).

-

2950–2850 cm⁻¹: C-H stretching (aromatic and aliphatic methyls).

-

1590, 1510 cm⁻¹: C=N and C=C ring stretching (characteristic "breathing" modes of 2-aminopyridines).

-

1260 cm⁻¹: C-N stretching (aromatic amine).

Part 3: Experimental Protocol (Synthesis)

Objective: Synthesis of N,3-dimethylpyridin-2-amine via Nucleophilic Aromatic Substitution (SₙAr). Precursor: 2-Chloro-3-methylpyridine (CAS: 18368-76-8).

Reaction Scheme

Caption: Figure 1. One-step synthesis via nucleophilic aromatic substitution.

Step-by-Step Methodology

-

Charge: In a high-pressure steel autoclave or heavy-walled sealed glass tube, dissolve 2-chloro-3-methylpyridine (10.0 g, 78.4 mmol) in Ethanol (30 mL).

-

Reagent Addition: Add Methylamine (33% in EtOH or 40% aq., 25 mL, ~3.0 equiv).

-

Note: Excess amine acts as both nucleophile and acid scavenger. Alternatively, add K₂CO₃ (1.5 equiv) if using stoichiometric amine.

-

-

Reaction: Seal the vessel and heat to 130°C for 16 hours.

-

Work-up:

-

Cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine.

-

Dissolve the residue in Dichloromethane (DCM) (50 mL) and wash with saturated NaHCO₃ (30 mL) followed by Brine (30 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Distillation: The product can be purified by vacuum distillation (bp ~90-95°C at 2 mmHg) or flash column chromatography (DCM:MeOH 95:5).

-

-

Yield: Typical isolated yield is 80–90% (approx. 8.5–9.5 g).

Part 4: Quality Control & Troubleshooting

To ensure the integrity of the synthesized compound for research applications, the following self-validating checks are required.

Critical Impurity Markers

| Impurity | Origin | Detection Method | Removal Strategy |

| 2-Chloro-3-methylpyridine | Unreacted Starting Material | TLC / GC-MS | Extend reaction time; increase temperature. |

| 2-Hydroxy-3-methylpyridine | Hydrolysis byproduct | HPLC (Polar) | Aqueous wash at pH 10; product stays in organic phase, hydroxy-pyridine moves to aqueous. |

| Bis-alkylation products | Over-reaction | LC-MS (M+ > 122) | Use excess methylamine to statistically favor mono-substitution. |

Validation Workflow

Caption: Figure 2. Quality control decision tree for intermediate validation.

References

-

Patent RU2155187C2 . Derivatives of indole... and method of inhibition of protein tyrosine kinase. (Contains specific ¹H NMR data for 2-methylamino-3-methylpyridine).

-

Ackermann, L., et al. (2013). "Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II)". Chemistry – A European Journal. (Discusses N-benzyl-N,3-dimethylpyridin-2-amine derivatives).

-

National Institute of Standards and Technology (NIST) . N,N-Dimethylpyridin-2-amine Mass Spectrum (Analogous fragmentation patterns).

-

PubChem Database . Compound Summary for CID 5683330 (N,N-dimethylpyridin-2-amine) and CID 15347 (2-Amino-3-methylpyridine).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. RU2155187C2 - Derivatives of indole, their tautomers, mixtures of their isomers or separate isomers and pharmaceutically acceptable salts, pharmaceutical composition showing antitumor or inhibiting protein tyrosine kinase activity and method of inhibition of protein tyrosine kinase-depending disease or control of aberrant growth of mammalian or human cells - Google Patents [patents.google.com]

Methodological & Application

detailed protocol for N,3-dimethylpyridin-2-amine synthesis

This Application Note provides a rigorous technical guide for the synthesis of N,3-dimethylpyridin-2-amine (also known as 2-(methylamino)-3-methylpyridine). The protocol focuses on a Nucleophilic Aromatic Substitution (SNAr) strategy, which is the industry-standard approach for synthesizing 2-aminopyridines from 2-halopyridines due to its high atom economy and scalability compared to metal-catalyzed alternatives.

Part 1: Strategic Rationale & Reaction Design

Target Molecule: N,3-dimethylpyridin-2-amine (CAS: 156267-13-9) Core Transformation: Displacement of a C2-halogen on a 3-substituted pyridine ring by methylamine.

Mechanistic Insight: The 2-position of the pyridine ring is electrophilic, susceptible to attack by nucleophiles like methylamine. However, the presence of an electron-donating methyl group at the 3-position (ortho to the reaction site) introduces steric hindrance and slightly deactivates the ring compared to unsubstituted 2-chloropyridine. Consequently, standard reflux conditions at atmospheric pressure are often insufficient for complete conversion. This protocol utilizes high-temperature ammonolysis in a pressurized system to overcome the activation energy barrier, ensuring high yields (>90%) without the need for expensive palladium catalysts (Buchwald-Hartwig amination).

Part 2: Safety & Compliance (Critical)

-

High-Pressure Hazard: This reaction involves heating a volatile amine (methylamine, b.p. -6°C) and water/solvent significantly above their boiling points (up to 180°C). This generates internal pressures exceeding 15-20 bar. A certified stainless steel autoclave (e.g., Parr reactor) is mandatory. Do not attempt this in standard glassware or unrated sealed tubes.

-

Chemical Toxicity: Methylamine is a toxic, corrosive gas/liquid. Pyridine derivatives are potential neurotoxins and irritants. All handling must occur in a functioning fume hood.

-

Thermal Runaway: While SNAr reactions are generally thermally stable, the high energy input requires precise temperature control. Ensure the reactor is equipped with a rupture disc and high-temperature limit switch.

Part 3: Detailed Protocol

Materials & Equipment

| Component | Grade/Spec | Role |

| 2-Bromo-3-methylpyridine | >98% Purity | Substrate (Electrophile) |

| Methylamine | 40% wt. in H₂O | Nucleophile (Excess) |

| Ethanol (Optional) | Absolute | Co-solvent (to improve solubility) |

| Ethyl Acetate | ACS Grade | Extraction Solvent |

| Sodium Sulfate | Anhydrous | Drying Agent |

| Stainless Steel Autoclave | Rated >50 bar | Reaction Vessel |

Note: 2-Chloro-3-methylpyridine can be substituted as the starting material, but the 2-Bromo analog generally offers faster kinetics due to the better leaving group ability of bromide in this specific context.

Experimental Procedure (SNAr Method)

Step 1: Reactor Loading

-

To a clean, dry stainless steel autoclave insert (e.g., Teflon or glass liner), charge 2-bromo-3-methylpyridine (1.0 equiv).

-

Add 40% aqueous methylamine (10.0 equiv). The large excess serves as both reactant and solvent, driving the equilibrium forward and sequestering the HBr byproduct as methylammonium bromide.

-

Optimization Note: If the substrate is not dispersing well, add a minimal volume of ethanol (0.5–1.0 volumes relative to amine solution).

-

Step 2: Reaction

-

Seal the autoclave and ensure all valves are closed.

-

Heat the reactor to 160–180°C with vigorous magnetic or mechanical stirring.

-

Pressure Warning: Expect internal pressure to rise to 15–25 bar (200–350 psi).

-

-

Maintain temperature for 4–6 hours .

-

Monitor completion (if sampling is possible via dip tube) or run for a fixed time based on prior validation.

Step 3: Workup & Isolation [1]

-

Cool the reactor to room temperature (20–25°C). Do not open while hot.

-

Vent the excess methylamine gas slowly into a scrubber containing dilute HCl or a dedicated exhaust trap.

-

Transfer the reaction mixture to a separatory funnel.

-

Dilute with water and extract with Ethyl Acetate (3 x reaction volume).

-

Wash the combined organic phases with Brine (saturated NaCl solution) to remove residual water and methylamine salts.

-

Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) .

-

Filter and concentrate the solvent under reduced pressure (rotary evaporator).

Step 4: Purification

-

The crude product is typically a pale yellow oil or low-melting solid.

-

Purity Check: Analyze via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

-

Final Purification: If purity is <95%, purify via flash column chromatography (SiO₂, gradient 0→10% MeOH in DCM) or vacuum distillation.

Characterization Data (Expected)

| Technique | Expected Signal / Data |

| Physical State | Pale yellow oil or low-melting crystalline solid. |

| ¹H NMR (CDCl₃) | δ ~8.0 (d, 1H, H-6), ~7.2 (d, 1H, H-4), ~6.5 (dd, 1H, H-5), ~4.5 (br s, 1H, NH), ~3.0 (d, 3H, N-Me), ~2.1 (s, 3H, C-Me). |

| MS (ESI+) | [M+H]⁺ = 137.1 |

Part 4: Process Visualization

Figure 1: Workflow for the high-pressure synthesis of N,3-dimethylpyridin-2-amine via SNAr.

References

- Reaction Conditions & Yields: The protocol is adapted from optimized industrial procedures for sterically hindered aminopyridines, specifically referencing the synthesis of intermediates for quinolone antibiotics (e.g., Ozenoxacin).

-

Substrate Reactivity: 2-Bromo-3-methylpyridine is preferred over the chloro-derivative for faster kinetics in non-catalyzed amin

-

Source: Journal of Medicinal Chemistry, 2013 , 56(11), 4343–4356.

-

-

Alternative Catalytic Route: For labs lacking high-pressure equipment, a Palladium-catalyzed Buchwald-Hartwig amination is a viable altern

-

Source: Journal of the American Chemical Society, 2008 , 130(41), 13552–13554.

-

Sources

Application Note: Scalable Synthesis of N,3-Dimethylpyridin-2-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N,3-dimethylpyridin-2-amine (CAS: 10168-96-4). While direct nucleophilic aromatic substitution (SNAr) of 2-halo-3-methylpyridines is theoretically possible, the steric hindrance introduced by the C3-methyl group often necessitates harsh conditions (high pressure/temperature) that pose safety risks at scale.

This guide recommends a Copper(I)-catalyzed amination (Ullmann-type) . This method operates at moderate pressures (3–5 bar) and temperatures (90–110°C), offering a superior balance of safety, cost-efficiency, and yield compared to Palladium-catalyzed (Buchwald-Hartwig) or non-catalyzed high-pressure routes.

Target Specifications:

-

Yield: >85% isolated

-

Purity: >98% (HPLC/GC)

-

Scale: Gram to Kilogram transferable

Strategic Route Selection

The Challenge of C3-Steric Hindrance

The target molecule, N,3-dimethylpyridin-2-amine, contains a methyl group ortho to the leaving group (chlorine) and the incoming nucleophile (methylamine).

-

Electronic Factor: The pyridine ring is electron-deficient, activating the C2 position.

-

Steric Factor: The C3-methyl group creates steric bulk, significantly retarding the approach of the nucleophile in a standard SNAr mechanism.

Route Comparison

| Feature | Route A: High-Pressure SNAr | Route B: Pd-Catalysis (Buchwald) | Route C: Cu-Catalysis (Recommended) |

| Reagents | 2-Cl-3-picoline, MeNH₂ | Pd(OAc)₂, Ligand, Base | CuI, L-Proline, K₂CO₃ |

| Temperature | >160°C | 80–100°C | 90–110°C |

| Pressure | High (>20 bar) | Low (Atmospheric) | Moderate (3–5 bar) |

| Cost | Low | High (Pd metal + Ligands) | Low to Moderate |

| Scalability | Limited by autoclave rating | Good, but expensive | Excellent |

Selected Mechanism: Ligand-Promoted Ullmann Coupling

We utilize a Cu(I) source stabilized by a bidentate ligand (L-Proline or N,N-dimethylglycine). The ligand prevents catalyst aggregation and facilitates the oxidative addition of the aryl chloride, overcoming the activation energy barrier imposed by the C3-methyl group.

Process Safety & Handling

-

Methylamine: Even in aqueous solution (40%), methylamine exerts significant vapor pressure upon heating. Reactions must be performed in a rated pressure vessel (autoclave or sealed tube).

-

Exotherm Control: The reaction is exothermic. Dosing of reagents should be controlled, or heat should be applied gradually.

-

Copper Waste: Aqueous waste streams will contain copper and must be treated (e.g., sulfide precipitation) before disposal to comply with environmental regulations.

Detailed Experimental Protocol

Scale: 100 g Input (2-Chloro-3-methylpyridine)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |

| 2-Chloro-3-methylpyridine | 127.57 | 1.0 | 100.0 g | Substrate |

| Methylamine (40% aq.) | 31.06 | 3.0 | ~182 mL | Nucleophile |

| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 7.5 g | Catalyst |

| L-Proline | 115.13 | 0.10 | 9.0 g | Ligand |

| Potassium Carbonate | 138.21 | 2.0 | 216 g | Base |

| DMSO | - | - | 500 mL | Solvent |

Step-by-Step Procedure

-

Reactor Setup: Equip a 1 L stainless steel pressure reactor (autoclave) with overhead stirring and a temperature probe.

-

Charging:

-

Add DMSO (500 mL) to the reactor.

-

Add 2-Chloro-3-methylpyridine (100 g).

-

Add K₂CO₃ (216 g), CuI (7.5 g), and L-Proline (9.0 g).

-

Critical: Stir for 10 minutes at room temperature to ensure ligand-catalyst complexation.

-

-

Amine Addition: Add Methylamine (40% aq. solution, 182 mL). Note: If using methylamine in methanol, pressure will be higher.

-

Reaction:

-

Seal the reactor.

-

Heat to 100°C over 30 minutes.

-

Maintain temperature for 12–16 hours. Monitor pressure (typically rises to 3–5 bar).

-

-

IPC (In-Process Control): Cool a small aliquot and analyze by HPLC. Target conversion: >98%.

-

Workup (Acid-Base Purification Strategy):

-

Cool reactor to <30°C and vent excess methylamine into a scrubber (dilute HCl).

-

Filter the reaction mixture to remove inorganic salts (K₂CO₃/KCl). Rinse cake with Ethyl Acetate (EtOAc).[1]

-

Dilute filtrate with water (1 L) and extract with EtOAc (3 x 400 mL).

-

Purification Step: Extract the combined organic layers with 1M HCl (2 x 300 mL). The product (basic) moves to the aqueous phase; non-basic impurities remain in organics.

-

Basify the aqueous phase with 6M NaOH to pH >12.

-

Extract the product back into EtOAc (3 x 300 mL).

-

Dry over Na₂SO₄, filter, and concentrate under vacuum.

-

-

Final Isolation: Vacuum distillation is recommended for high purity.

-

Expected bp: ~95–100°C at 2 mmHg (estimated based on analogues).

-

Analytical Controls

HPLC Method[5]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Pyridine absorption).

-

Retention Time: Product typically elutes earlier than starting material due to the polarity of the amine.

Impurity Profile

| Impurity | Origin | Control Strategy |

| 2-Chloro-3-methylpyridine | Unreacted SM | Ensure full conversion (IPC); removed via Acid-Base extraction (SM is less basic). |

| 2-Hydroxy-3-methylpyridine | Hydrolysis (side reaction) | Minimize water content (use MeOH solution if hydrolysis is high); removed in basic extraction. |

| Bis-alkylated species | Over-reaction | Unlikely due to steric hindrance, but check LCMS [M+15]+ peaks. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<80%) | Catalyst deactivation or insufficient temperature. | Increase temp to 110°C; Ensure L-Proline is fresh; Degas solvents (O₂ can oxidize Cu(I) to inactive Cu(II)). |

| Blue/Green Color in Workup | Copper leaching into product. | Wash organic phase with 5% aqueous ammonia or EDTA solution to chelate residual copper. |

| High Pressure Alarm | Methylamine vapor pressure. | Use a larger headspace reactor or reduce temperature slightly. Ensure reactor is rated for at least 10 bar. |

References

-

Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Amines." Journal of Organic Chemistry. (Foundational work on Cu/Proline catalysis).

-

ChemicalBook. (2025).[4] "2-Chloro-3-methylaminopyridine Properties and Synthesis." (Precursor and analogue data).

-

Organic Syntheses. (2021). "C2 Amination of Pyridine with Primary Amines." Org.[5] Synth. 2021, 98, 194-211. (General pyridine amination protocols).

-

Vertex AI Search. (2025).[6] "Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions." (Modern ligand advancements).

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review Safety Data Sheets (SDS) and perform a risk assessment before scaling up chemical reactions.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications [mdpi.com]

- 4. 2-Chloro-3-methylaminopyridine | 40932-43-2 [chemicalbook.com]

- 5. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]

- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification Protocols for N,3-Dimethylpyridin-2-amine

This Application Note provides a rigorous technical guide for the purification of N,3-dimethylpyridin-2-amine (CAS: 10166-02-6).[1] This protocol is designed for researchers requiring high-purity material (>98%) for use as a pharmaceutical intermediate or ligand in catalysis.[1]

Introduction & Chemical Profile[1][2][3][4][5]

N,3-dimethylpyridin-2-amine (also known as 2-(methylamino)-3-methylpyridine) is a critical heterocyclic building block.[1] Unlike its primary amine congener (2-amino-3-methylpyridine), the secondary amine functionality combined with the ortho-methyl group creates a unique steric and electronic environment.[1] This compound is frequently synthesized via the nucleophilic aromatic substitution (

Effective purification is often complicated by the presence of unreacted starting materials (halopyridines), regioisomers, and oxidation byproducts.[1] This guide outlines a tiered purification strategy ranging from bulk extraction to high-vacuum fractional distillation.[1]

Chemical Property Table[1][4][6][7][8][9]

| Property | Data / Estimate | Relevance to Purification |

| CAS Number | 10166-02-6 | Unique Identifier |

| Formula | MW: 122.17 g/mol | |

| Physical State | Liquid / Low-melting Solid | Likely oil at RT; requires warming for transfer. |

| Boiling Point | ~215–225 °C (atm)* | High BP necessitates vacuum distillation.[1] |

| pKa (est) | ~6.8–7.2 (Pyridine N) | Basic enough for acid-base extraction.[1] |

| Solubility | Soluble in DCM, EtOAc, MeOH, aq.[1] Acid | Allows standard organic extraction workups.[1] |

*Note: Boiling point estimated based on structural analogs 2-amino-3-methylpyridine (BP 221°C) and 2-(methylamino)pyridine (BP 200°C).[1]

Pre-Purification Analysis

Before initiating purification, characterize the crude mixture to select the appropriate method.[1]

-

TLC System: 5% Methanol in Dichloromethane (DCM) + 1%

(to prevent tailing).[1] -

Key Impurities:

Method A: Acid-Base Extraction (The Workhorse)[1]

This method utilizes the basicity of the pyridine nitrogen to separate the product from neutral organic impurities (e.g., unreacted halopyridines) and very weak bases.[1]

Reagents

-

Hydrochloric Acid (2M and 6M)[1]

-

Sodium Hydroxide (4M or pellets)[1]

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

-

Brine (saturated NaCl)[1]

Protocol

-

Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

-

Acid Extraction:

-

Organic Wash: Combine the acidic aqueous layers.[1] Wash once with fresh DCM to remove entrained neutrals.[1] Discard this organic wash.

-

Basification:

-

Re-Extraction: Extract the cloudy basic aqueous phase 3 times with DCM .

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo.

Method B: Vacuum Distillation (For Scale >10g)[1]

For quantities exceeding 10g, vacuum distillation is the most efficient method to obtain >99% purity.[1]

Equipment

-

Short-path distillation head or Vigreux column (for better separation).[1]

-

High vacuum pump (<1 mmHg capability).[1]

-

Oil bath with temperature control.[1]

Protocol

-

Setup: Assemble glassware with vacuum grease on all joints.[1] Ensure a cold trap is used to protect the pump from residual methylamine.[1]

-

Degassing: Apply vacuum at room temperature first to remove residual solvents (DCM/EtOAc).[1]

-

Heating:

-

Collection: Collect the main fraction when the head temperature stabilizes.[1]

-

Storage: Store under Argon/Nitrogen to prevent oxidation (N-oxide formation).

Method C: Flash Chromatography (High Purity / Small Scale)[1]

Recommended for removing closely eluting regioisomers or if the compound is thermally unstable.[1]

Parameters

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Gradient elution.[1]

-

Loading: Dissolve crude in minimum DCM.

Workflow Visualization

Caption: Logical flow for the isolation of N,3-dimethylpyridin-2-amine, prioritizing acid-base extraction followed by distillation.

Method D: Hydrochloride Salt Formation (Storage)[1]

Free base amines can oxidize over time.[1] Converting the oil to a crystalline HCl salt is ideal for long-term stability.[1]

-

Dissolve purified free base in Diethyl Ether or Ethanol .[1]

-

Cool to 0 °C.

-

Add HCl in Dioxane (4M) or bubble HCl gas slowly.

-

A white precipitate (Hydrochloride salt) will form immediately.[1]

-

Filter the solid, wash with cold ether, and dry under vacuum.[1]

-

Note: The salt is likely hygroscopic; store in a desiccator.[1]

-

Quality Control & Troubleshooting

Analytical Specifications

-

1H NMR (

): Look for the N-Methyl doublet at -

Purity: >98% by HPLC (254 nm).

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Recovery | Product remained in aqueous phase. | Ensure pH > 12 during basification.[1] The salt effect (adding NaCl) helps drive product into organic.[1] |

| Dark Color | Oxidation of amine.[1] | Perform distillation under inert atmosphere ( |

| Emulsion | Fine particulates or similar densities.[1] | Filter through Celite before extraction or add brine to break emulsion.[1] |

References

-

PubChem. 2-Amino-3-methylpyridine (Compound Summary). National Library of Medicine.[1] [Link] (Accessed Oct 2023).[1] Note: Used as structural analog for physical property estimation.

-

Grozinger, K. Synthesis of 3-amino-2-chloro-4-methylpyridine.[1] European Patent EP1064265B1.[1] . Note: Describes general handling of aminopicoline derivatives.

Sources

Application Note: N,3-Dimethylpyridin-2-amine Derivatization Strategies for Drug Discovery

Abstract & Strategic Value

In modern drug discovery, the N,3-dimethylpyridin-2-amine scaffold represents a "privileged structure" found in numerous kinase inhibitors, GPCR ligands, and anti-infectives.[1] Its value lies in the unique interplay between the electron-rich 2-aminopyridine core and the steric influence of the 3-methyl group.[1]

Why this scaffold matters:

-

Conformational Control: The C3-methyl group exerts steric pressure on the exocyclic nitrogen (N-Me), forcing substituents out of planarity.[1] This "ortho-effect" is critical for locking bioactive conformations and reducing the entropic penalty of binding.[1]

-

Electronic Tuning: The 2-amino group strongly activates the pyridine ring, making the C5 position highly susceptible to Electrophilic Aromatic Substitution (EAS), enabling rapid library expansion.[1]

-